molecular formula C17H15N5O2S2 B3134841 7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400084-38-0

7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

Cat. No. B3134841
CAS RN: 400084-38-0
M. Wt: 385.5 g/mol
InChI Key: OTEHUHFNVVBGEZ-UHFFFAOYSA-N
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Description

7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The global spread of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring have been extensively studied for their antibacterial potential. Researchers have found significant antibacterial activity associated with this heterocyclic core . Specifically, the compound may be explored as a potential antibacterial agent.

Energetic Materials

The combination of 1,2,4-triazole with other energetic moieties has led to the synthesis of promising energetic compounds. These materials exhibit high density, positive heats of formation, thermal stability, and excellent detonation performance. Among them, certain derivatives of the compound (e.g., 6, 7, 14-16, 24, and 25) demonstrate favorable overall properties as energetic materials .

Cancer Prevention

While not directly related to its antibacterial or energetic properties, the compound’s structure suggests potential as a cancer prevention agent . Such agents play a crucial role in reducing oxidative damage caused by free radicals and protecting cells against injury .

Safety Evaluation

Researchers have also evaluated the safety of these compounds. For instance, studies on normal cell lines (such as MRC-5) can provide insights into their potential toxicity and safety profiles .

properties

IUPAC Name

7-methyl-7-(4-nitrophenyl)-3-phenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-17(11-7-9-13(10-8-11)22(23)24)14-18-15(25)20(21(14)16(26)19-17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,18,25)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEHUHFNVVBGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116263
Record name Dihydro-7-methyl-7-(4-nitrophenyl)-3-phenyl-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

CAS RN

400084-38-0
Record name Dihydro-7-methyl-7-(4-nitrophenyl)-3-phenyl-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400084-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-7-methyl-7-(4-nitrophenyl)-3-phenyl-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Reactant of Route 2
Reactant of Route 2
7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Reactant of Route 3
7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Reactant of Route 4
7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Reactant of Route 5
7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Reactant of Route 6
7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

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